molecular formula C17H23N3O2S B267502 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide

3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide

Cat. No. B267502
M. Wt: 333.5 g/mol
InChI Key: JLJKUGFVBMYTKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. The compound is a highly selective inhibitor of the protein kinase BTK, which is involved in the regulation of B-cell receptor signaling.

Mechanism of Action

3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide selectively inhibits BTK, a protein kinase that plays a critical role in B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways that promote cell survival and proliferation. By inhibiting BTK, 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide can block these signaling pathways and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide have been studied extensively in preclinical models. The compound has been shown to inhibit BTK phosphorylation and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells. 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide as a research tool is its high selectivity for BTK. This allows researchers to study the specific role of BTK in cancer development and progression. However, one limitation of 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide is its relatively short half-life, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for research on 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide. One area of interest is the development of combination therapies that incorporate 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide with other cancer treatments, such as immune checkpoint inhibitors. Another potential direction is the investigation of 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide in other types of cancer, beyond B-cell lymphoma. Finally, further studies are needed to fully understand the mechanisms of action of 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide involves several steps, including the reaction of 4-(pyrrolidin-1-ylcarbonyl)phenyl isothiocyanate with 3-methylbutan-1-amine to form the corresponding thiourea intermediate. The intermediate is then subjected to a coupling reaction with 4-bromobutyric acid to produce the final product.

Scientific Research Applications

3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide has been the subject of several scientific studies, primarily focused on its potential as a cancer treatment. Preclinical studies have shown that the compound can inhibit B-cell receptor signaling and induce apoptosis in B-cell lymphoma cells. Clinical trials have also been conducted to evaluate the safety and efficacy of 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide in patients with various types of cancer.

properties

Product Name

3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide

Molecular Formula

C17H23N3O2S

Molecular Weight

333.5 g/mol

IUPAC Name

3-methyl-N-[[4-(pyrrolidine-1-carbonyl)phenyl]carbamothioyl]butanamide

InChI

InChI=1S/C17H23N3O2S/c1-12(2)11-15(21)19-17(23)18-14-7-5-13(6-8-14)16(22)20-9-3-4-10-20/h5-8,12H,3-4,9-11H2,1-2H3,(H2,18,19,21,23)

InChI Key

JLJKUGFVBMYTKI-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCCC2

Canonical SMILES

CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.